

BI-135585 as a selective 11 β -HSD1 inhibitor

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Compound of Interest

Compound Name: BI-135585

Cat. No.: B606072

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An In-Depth Technical Guide to **BI-135585**: A Selective 11 β -HSD1 Inhibitor

Executive Summary

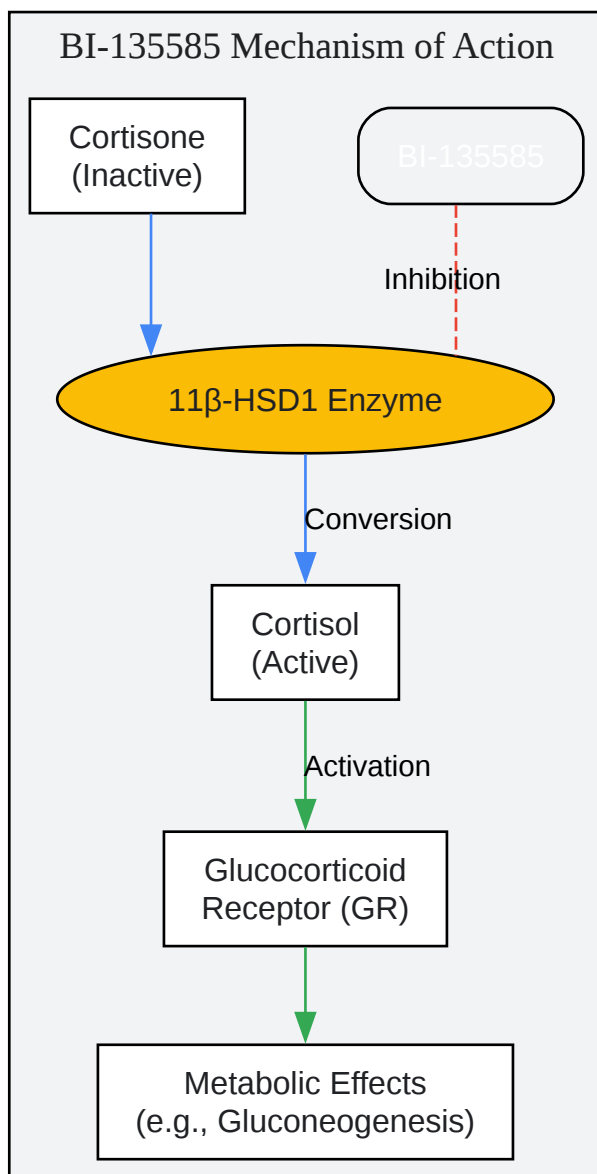
BI-135585 is a potent, selective, and orally active inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1).[1] Developed as a potential therapeutic agent for type 2 diabetes and metabolic syndrome, it targets the enzymatic conversion of inactive cortisone to active cortisol, thereby modulating intracellular glucocorticoid levels.[1][2] Preclinical and clinical studies have demonstrated its ability to effectively inhibit 11 β -HSD1, particularly in the liver. However, a notable decrease in efficacy in adipose tissue after prolonged administration has been a key observation, prompting further investigation into its therapeutic potential.[3][4] This document provides a comprehensive technical overview of **BI-135585**, detailing its mechanism of action, pharmacological profile, and the experimental methodologies used in its evaluation.

Mechanism of Action

11 β -HSD1 is a critical enzyme in the prereceptor regulation of glucocorticoid action.[5] It catalyzes the conversion of inactive cortisone to biologically active cortisol (or corticosterone in rodents), thus amplifying glucocorticoid receptor (GR) activation in a tissue-specific manner.[5][6] This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue. Overactivity of 11 β -HSD1 in these tissues is linked to the pathophysiology of metabolic syndrome, including insulin resistance, obesity, and hyperglycemia.[2]

BI-135585 acts as a competitive inhibitor, binding to the active site of the 11 β -HSD1 enzyme to block its reductase activity.[1] This inhibition reduces the intracellular concentration of active

cortisol, mitigating the downstream effects of excessive glucocorticoid signaling in target tissues.



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Figure 1: Mechanism of **BI-135585** action on the 11β-HSD1 pathway.

Pharmacological Profile

BI-135585 has been characterized through a series of in vitro, ex vivo, and in vivo studies to determine its potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) properties.

In Vitro & Ex Vivo Potency

BI-135585 demonstrates high potency against 11 β -HSD1 in various assays, with IC50 values in the low nanomolar range. Its selectivity is over 1000-fold greater for 11 β -HSD1 compared to other hydroxysteroid dehydrogenases.[\[1\]](#)[\[7\]](#)

Assay Type	System	Parameter	Value	Reference
Enzymatic Assay	Purified 11 β -HSD1	IC50	13 nM	[1]
Cell-Based Assay	Human Preadipocytes	IC50	1 nM	[1]
Human Adipocytes	IC50	4.3 nM	[7] [8]	
Ex Vivo Assay	Human Adipose Tissue	IC50	11 nM	[1]
Human Adipose Tissue	IC80	53 nM	[7]	
Cynomolgus Perirenal Adipose Tissue	IC50	~10 nM	[1]	
Cynomolgus Subcutaneous Adipose	IC50	~100 nM	[1]	

Preclinical In Vivo Efficacy

Studies in cynomolgus monkeys confirmed the in vivo activity of **BI-135585** following oral administration.

Species	Dose (Oral)	Tissue	Inhibition	Reference
Cynomolgus Monkey	1 mg/kg	Perirenal Adipose	67%	[1]
Cynomolgus Monkey	3 mg/kg	Perirenal Adipose	90%	[1]

Human Clinical Trial Data

Phase I and II studies were conducted in healthy volunteers and patients with type 2 diabetes (T2DM) to assess the safety, PK, and PD of **BI-135585**.[\[3\]](#)

Pharmacokinetics: The compound exhibits properties suitable for once-daily dosing. Following multiple doses ranging from 5-200 mg, the pharmacokinetic profile was characterized by dose-proportional exposure.[\[3\]](#)[\[4\]](#)

Parameter	Value	Condition	Reference
Terminal Half-life ($t_{1/2}$)	55 - 65 hours	Multiple Doses (5-200 mg)	[3] [4]
Exposure (AUC)	Dose-proportional	Multiple Doses (5-200 mg)	[3] [4]
Dosing Regimen	Once Daily	Recommended	[3] [4]

Pharmacodynamics: **BI-135585** demonstrated potent inhibition of 11 β -HSD1, though with significant tissue-specific differences observed between acute and chronic dosing.

Parameter	Single Dose (200 mg)	Multiple Doses (14 days)	Reference
Liver Inhibition (Urinary THF/THE Ratio)	65-75% decrease	75% decrease	[4] [9]
Adipose Tissue Inhibition (Ex Vivo)	~90% inhibition	≤31% inhibition	[3] [4]

Safety and Tolerability: **BI-135585** was found to be safe and well-tolerated in studies lasting up to 14 days.[3] A mild activation of the hypothalamus-pituitary-adrenal (HPA) axis was noted, characterized by slightly increased adrenocorticotrophic hormone (ACTH) levels and urinary corticoid excretion, while plasma cortisol levels remained unchanged.[3][4]

Experimental Protocols

The evaluation of **BI-135585** involved several key experimental methodologies to quantify its effect on 11 β -HSD1 activity in different biological contexts.

Cell-Based 11 β -HSD1 Inhibition Assay

This assay measures the ability of a compound to inhibit 11 β -HSD1 within a cellular environment.

- **Cell Culture:** Human preadipocytes are cultured and differentiated into mature adipocytes, which endogenously express 11 β -HSD1.[1]
- **Compound Incubation:** Differentiated adipocytes are incubated with varying concentrations of **BI-135585** for a predetermined period.
- **Substrate Addition:** Cortisone is added to the culture medium as the substrate for 11 β -HSD1.
- **Product Quantification:** After incubation, the concentration of cortisol produced in the medium is quantified using methods such as Homogeneous Time-Resolved Fluorescence (HTRF) or LC-MS/MS.[10][11]
- **Data Analysis:** The cortisol concentration is plotted against the inhibitor concentration to calculate the IC₅₀ value.

Adipose Tissue Ex Vivo Inhibition Assay

This method assesses enzyme inhibition directly in tissue samples obtained from subjects.

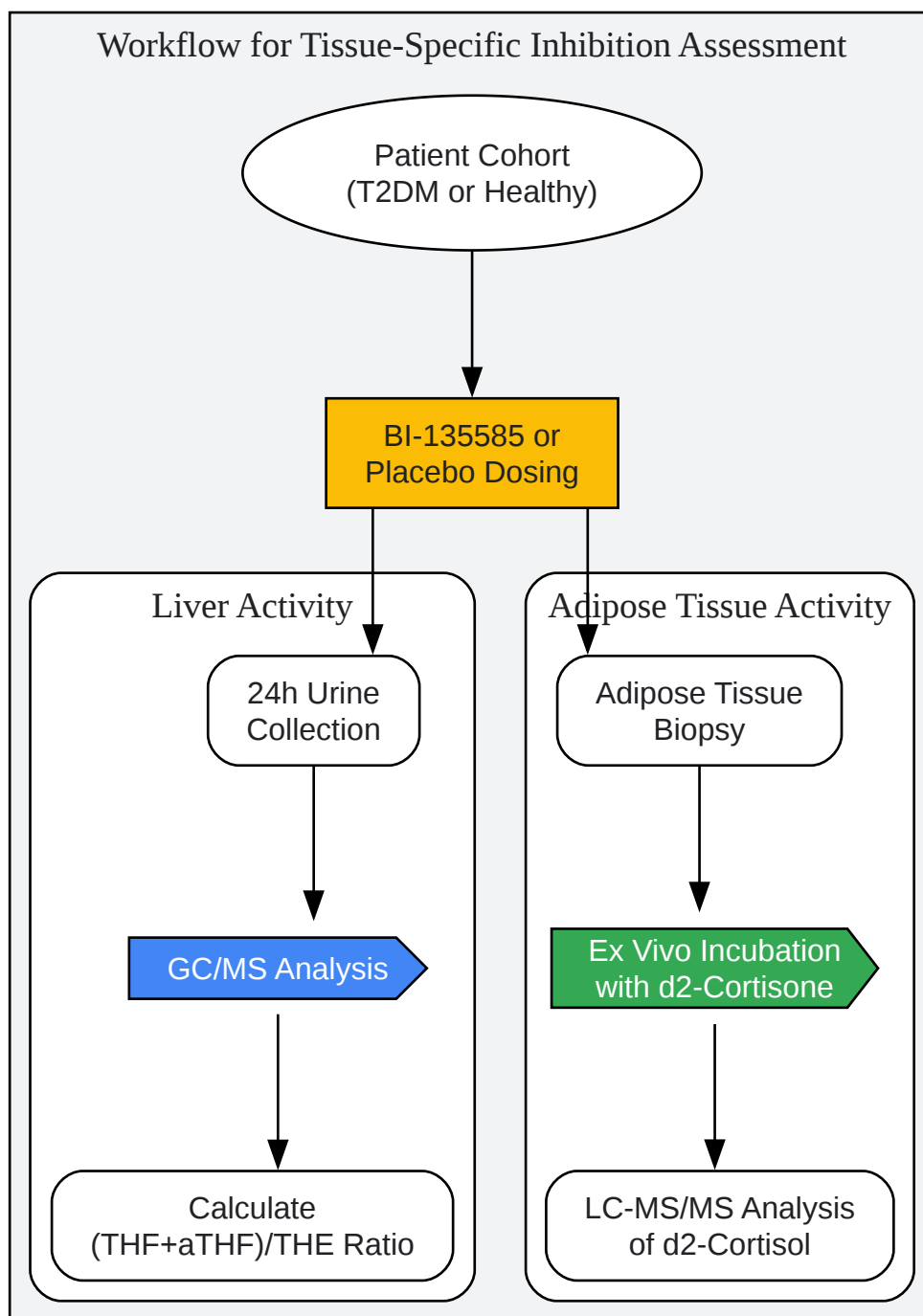
- **Sample Collection:** Subcutaneous adipose tissue biopsies are obtained from subjects before and after administration of **BI-135585**. [3]
- **Tissue Preparation:** The tissue is minced and washed.

- **Ex Vivo Incubation:** Tissue fragments are incubated in a buffer containing a deuterated substrate (e.g., d2-cortisone) to distinguish it from endogenous steroids.
- **Steroid Extraction & Analysis:** Steroids are extracted from the buffer and analyzed by LC-MS/MS to measure the conversion of d2-cortisone to d2-cortisol.^[2]
- **Inhibition Calculation:** The percentage of inhibition is calculated by comparing the conversion rate in post-dose samples to pre-dose or placebo samples.

Assessment of Liver 11 β -HSD1 Activity

Liver enzyme activity is assessed non-invasively by measuring urinary steroid metabolites.^[3]

- **Urine Collection:** 24-hour urine samples are collected from subjects.
- **Metabolite Analysis:** Samples are analyzed using gas chromatography/mass spectrometry (GC/MS).
- **Ratio Calculation:** The ratio of the primary urinary metabolites of cortisol (tetrahydrocortisol, THF, and allo-THF) to the primary metabolite of cortisone (tetrahydrocortisone, THE) is calculated.^[9]
- **Interpretation:** A decrease in the (THF+allo-THF)/THE ratio indicates a reduction in the whole-body conversion of cortisone to cortisol, which is predominantly attributed to inhibition of 11 β -HSD1 in the liver.^{[3][9]}

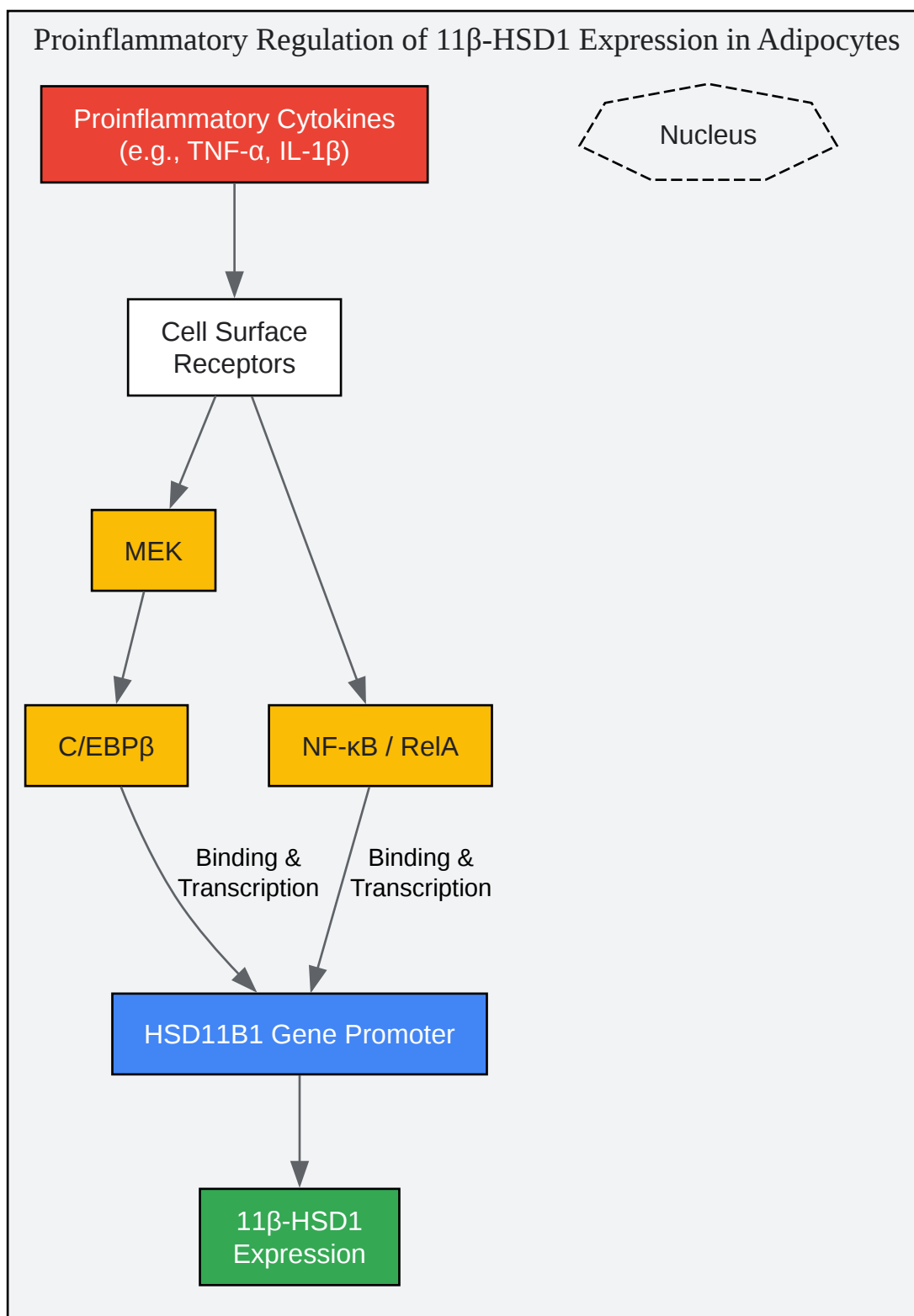


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Figure 2: Experimental workflow for assessing liver and adipose tissue 11 β -HSD1 inhibition.

Regulatory Signaling Pathways

The expression of the HSD11B1 gene, which encodes 11 β -HSD1, is upregulated in adipose tissue in states of chronic low-grade inflammation, such as obesity. Proinflammatory cytokines play a key role in this process.



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Figure 3: Upregulation of 11 β -HSD1 by proinflammatory signaling pathways.

Studies have shown that cytokines like IL-1 α and TNF- α induce 11 β -HSD1 expression in human adipocytes through signaling pathways involving MEK, CCAAT/enhancer-binding protein beta (C/EBP β), and NF- κ B/RelA.[12] These transcription factors bind to the promoter region of the HSD11B1 gene, increasing its expression and subsequently, local cortisol regeneration.[12]

Conclusion and Future Outlook

BI-135585 is a well-characterized, potent, and highly selective inhibitor of 11 β -HSD1. It demonstrates excellent and sustained inhibition of the enzyme in the liver, a key target for improving glucose metabolism.[3][9] However, the clinical data revealed a significant challenge: the initial high level of 11 β -HSD1 inhibition in adipose tissue was not maintained after 14 days of continuous treatment.[3][4][13]

This discrepancy between liver and adipose tissue effects after chronic dosing is a critical finding. It underscores the complexity of targeting 11 β -HSD1 and suggests that the urinary THF/THE ratio, while a good marker for liver activity, may not accurately predict the enzyme's inhibition in peripheral tissues like fat.[3][4] The therapeutic potential of **BI-135585** and other 11 β -HSD1 inhibitors will depend on clarifying the clinical impact of this tissue-specific pharmacodynamic profile and understanding the mechanisms that lead to the loss of efficacy in adipose tissue over time.[9]

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